BCI-215
説明
BCI-215は、強力な腫瘍細胞選択的デュアル特異性MAPKホスファターゼ(DUSP-MKP)阻害剤です。 これは、癌細胞に対する効果、特にUV照射によって誘導されるメラニン生成を阻害することが研究されています 。では、この化合物の他の側面を探ってみましょう。
2. 製法
残念ながら、this compoundの具体的な合成経路や反応条件は、文献では容易に入手できません。 これは、カスタム合成サービスを通じて合成されます。工業生産のために、さらに研究を行って特許の方法を明らかにする必要があります。
科学的研究の応用
BCI-215 has been investigated in several scientific contexts:
Cancer Research: It exhibits cytotoxicity for tumor cells, making it a potential candidate for cancer therapy.
Melanogenesis Inhibition: This compound reduces melanin production in UVB-irradiated human skin, suggesting therapeutic benefits against pigmentation disorders.
作用機序
作用機序は、DUSP-MKP酵素を阻害し、ERK(細胞外シグナル調節キナーゼ)シグナル伝達の持続的な活性化をもたらすことに関係しています。BCI-215は腫瘍細胞を選択的に標的とすることで、正常細胞への毒性を避けています。
化学反応の分析
BCI-215は、リン酸化や脱リン酸化などのさまざまな反応を起こします。DUSP-MKP阻害剤として、MAPKシグナル伝達経路に影響を与えます。これらの反応で使用される一般的な試薬や条件は、特許情報のため公開されていません。これらの反応から生成される主な生成物は、明示的に文書化されていません。
4. 科学研究への応用
This compoundは、いくつかの科学的な文脈で研究されてきました。
癌研究: 腫瘍細胞に対して細胞毒性を示し、癌治療の候補となっています。
メラニン生成阻害: This compoundはUVB照射されたヒト皮膚のメラニン生成を減少させ、色素沈着障害に対する治療効果を示唆しています.
類似化合物との比較
残念ながら、類似化合物との直接比較は、入手可能な文献ではほとんどありません。BCI-215の独自性を強調するために、他の関連阻害剤を特定するには、さらなる研究が必要です。
特性
IUPAC Name |
(2E)-2-benzylidene-5-bromo-3-(cyclohexylamino)-3H-inden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO/c23-16-11-12-18-19(14-16)21(24-17-9-5-2-6-10-17)20(22(18)25)13-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,21,24H,2,5-6,9-10H2/b20-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWQWVVSCQBAFC-DEDYPNTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2C3=C(C=CC(=C3)Br)C(=O)C2=CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC\2C3=C(C=CC(=C3)Br)C(=O)/C2=C/C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701135398 | |
Record name | (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245792-67-9 | |
Record name | (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245792-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of BCI-215 and how does it affect cancer cells?
A1: this compound acts as a selective inhibitor of dual-specificity mitogen-activated protein kinase (MAPK) phosphatases (DUSP), specifically DUSP1 and DUSP6. [, ] These phosphatases normally regulate and dampen MAPK signaling pathways, which are frequently hyperactivated in cancer cells. By inhibiting DUSP1/6, this compound effectively removes the "brakes" on MAPK signaling, leading to sustained activation of ERK, JNK, and p38 MAPKs within cancer cells. [, ] This hyperactivation of MAPK pathways disrupts cellular processes and ultimately induces apoptosis, a form of programmed cell death, preferentially in transformed cells. []
Q2: Beyond its pro-apoptotic effects, how else does this compound impact the tumor microenvironment?
A2: Research indicates that this compound treatment can sensitize breast cancer cells to the cytotoxic activity of lymphokine-activated killer (LAK) cells. [] While the exact mechanisms behind this sensitization remain to be fully elucidated, this finding suggests that this compound may enhance anti-tumor immune responses, paving the way for potential combination therapies with immune-based approaches.
Q3: this compound demonstrates promising activity against melanoma. How does its mechanism translate to inhibiting melanin production?
A3: In the context of melanoma, this compound's inhibition of DUSP leads to the activation of all three major MAPK pathways: ERK, JNK, and p38. [] This activation, particularly of ERK, is linked to the downregulation of microphthalmia-associated transcription factor (MITF). [] As MITF is a master regulator of melanogenesis, its suppression by this compound effectively reduces melanin production. [] This highlights this compound's potential as a therapeutic agent for hyperpigmentation disorders.
Q4: this compound seems to have opposing effects on BCL6 expression depending on the cellular context. Can you elaborate on this?
A4: In B-cell acute lymphoblastic leukemia (B-ALL) cells harboring activating RAS mutations, this compound, through its activation of ERK signaling, leads to a significant increase in BCL6 expression. [] This upregulation of BCL6, an oncogene in this context, is crucial for the survival and proliferation of these leukemia cells. [] Conversely, in the context of UV-induced pigmentation, this compound's activation of ERK appears to contribute to the downregulation of MITF, which indirectly impacts BCL6 expression. [] This context-dependent effect of this compound on BCL6 highlights the complexity of its interaction within different cellular signaling networks.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。